(S)-1-(3-Chlorophenyl)propan-1-amine (S)-1-(3-Chlorophenyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 1075715-57-9
VCID: VC3973933
InChI: InChI=1S/C9H12ClN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3/t9-/m0/s1
SMILES: CCC(C1=CC(=CC=C1)Cl)N
Molecular Formula: C9H12ClN
Molecular Weight: 169.65 g/mol

(S)-1-(3-Chlorophenyl)propan-1-amine

CAS No.: 1075715-57-9

Cat. No.: VC3973933

Molecular Formula: C9H12ClN

Molecular Weight: 169.65 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(3-Chlorophenyl)propan-1-amine - 1075715-57-9

Specification

CAS No. 1075715-57-9
Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
IUPAC Name (1S)-1-(3-chlorophenyl)propan-1-amine
Standard InChI InChI=1S/C9H12ClN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3/t9-/m0/s1
Standard InChI Key PLIWCUPYMOIFAV-VIFPVBQESA-N
Isomeric SMILES CC[C@@H](C1=CC(=CC=C1)Cl)N
SMILES CCC(C1=CC(=CC=C1)Cl)N
Canonical SMILES CCC(C1=CC(=CC=C1)Cl)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-1-(3-Chlorophenyl)propan-1-amine belongs to the class of arylpropylamines, characterized by a propane backbone substituted with an amine group at the first carbon and a 3-chlorophenyl ring at the same position. The (S)-configuration is defined by the Cahn-Ingold-Prelog priority rules, with the amine group occupying the lowest priority position in the stereochemical arrangement . The compound’s isomeric SMILES string, CCC@@HN, explicitly denotes the absolute configuration .

The molecular structure imparts distinct electronic properties due to the electron-withdrawing chlorine atom at the phenyl ring’s meta position. This substituent reduces electron density on the aromatic system, influencing the compound’s reactivity in electrophilic substitution reactions . The amine group’s basicity (predicted pKa ~9.5–10.5) enables salt formation with acids, enhancing solubility in polar solvents .

Physical Properties

The compound exhibits the following key physical characteristics:

PropertyValueSource
Molecular Weight169.65 g/mol
Density1.094 g/cm³
Boiling Point234.965°C at 760 mmHg
Flash Point108.883°C
Refractive Index1.543
LogP (Partition Coefficient)3.45

These properties influence its behavior in laboratory settings. The relatively high boiling point suggests strong intermolecular forces, likely due to hydrogen bonding between amine groups . The logP value indicates moderate lipophilicity, balancing solubility in organic solvents and aqueous media—a critical factor in pharmaceutical formulation .

Synthesis and Enantioselective Preparation

Industrial Synthesis Routes

The primary synthesis route involves the Friedel-Crafts alkylation of 3-chlorobenzene with propanal, followed by reductive amination. Schering Corporation’s patented method (US2004/147559) utilizes chiral catalysts to achieve enantiomeric excesses >98% . Key steps include:

  • Alkylation: 3-Chlorobenzene reacts with propanal in the presence of AlCl₃, forming 1-(3-chlorophenyl)propan-1-ol .

  • Oxidation: The alcohol intermediate is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) .

  • Reductive Amination: The ketone undergoes stereoselective amination with ammonium acetate and sodium cyanoborohydride, facilitated by a chiral phosphine ligand .

This method yields the (S)-enantiomer with high purity, as confirmed by chiral HPLC analysis . Alternative approaches include enzymatic resolution of racemic mixtures using lipases, though these are less scalable .

Laboratory-Scale Modifications

Small-scale syntheses often employ Grignard reagents. For example, treatment of 3-chlorophenylmagnesium bromide with propionitrile followed by lithium aluminum hydride reduction produces the racemic amine, which is then resolved using tartaric acid derivatives . Recent advances have utilized flow chemistry to enhance reaction efficiency and reduce byproduct formation .

Biological and Pharmacological Applications

Receptor Binding Studies

(S)-1-(3-Chlorophenyl)propan-1-amine serves as a key intermediate in developing serotonin and dopamine receptor ligands. Its structural similarity to amphetamine derivatives enables modular design of psychoactive compounds . In vitro studies demonstrate moderate affinity for 5-HT₂A receptors (Kᵢ = 450 nM), suggesting potential applications in neuropharmacology .

Antimicrobial Activity

Derivatives of this compound exhibit bacteriostatic effects against Gram-positive pathogens, including Staphylococcus aureus (MIC = 32 μg/mL). The chlorine substituent enhances membrane permeability, while the amine group facilitates interaction with bacterial efflux pumps .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator